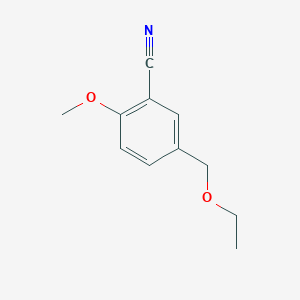

5-Ethoxymethyl-2-methoxy-benzonitrile

Description

5-Ethoxymethyl-2-methoxy-benzonitrile is a benzonitrile derivative featuring a methoxy group at the 2-position and an ethoxymethyl substituent at the 5-position. Benzonitriles are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing nitrile group and tunable aromatic substitution patterns. The ethoxymethyl and methoxy groups likely influence solubility, reactivity, and intermolecular interactions compared to simpler analogs.

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

5-(ethoxymethyl)-2-methoxybenzonitrile |

InChI |

InChI=1S/C11H13NO2/c1-3-14-8-9-4-5-11(13-2)10(6-9)7-12/h4-6H,3,8H2,1-2H3 |

InChI Key |

JUZAJEJTDRMTTD-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1=CC(=C(C=C1)OC)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights compounds with methoxy, sulfonamide, and benzimidazole functionalities. Below is a comparative analysis of these analogs relative to 5-Ethoxymethyl-2-methoxy-benzonitrile:

Benzimidazole Derivatives ()

The compound 1,2-bis(5-methoxy-2-mercaptobenzimidazole)ethane (Compound-c) shares a methoxy-substituted aromatic system but differs in core structure (benzimidazole vs. benzonitrile) and functional groups (mercapto and methylene vs. nitrile and ethoxymethyl). Key distinctions include:

- Spectroscopic Data : The IR and NMR spectra of Compound-c (e.g., C-S stretch at 627–675 cm⁻¹, aromatic protons at 7.12–7.41 ppm) highlight its distinct electronic environment .

5-Methoxyindole Derivatives ()

5-Methoxyindole-3-carboxaldehyde and 5-methoxyindole-3-acetic acid share a methoxy-substituted aromatic ring but lack the nitrile group. Their indole cores confer π-π stacking capabilities and biological activity (e.g., plant growth regulation, receptor modulation), which differ from benzonitrile’s applications .

Methoxy-Substituted Benzenesulfonamides ()

Compounds like 2-methoxy-5-(2-oxopropyl)benzenesulfonamide (Similarity: 0.90) and ethyl 2-methoxy-5-sulfamoylbenzoate (Similarity: 0.80) feature methoxy and sulfonamide groups. The sulfonamide moiety introduces hydrogen-bond donor/acceptor sites, enhancing solubility and bioactivity compared to the nitrile group in this compound .

Structural and Functional Comparison Table

Research Findings and Implications

- Spectral Analysis : The IR and NMR data from benzimidazole derivatives () suggest that methoxy and ethoxymethyl groups in benzonitrile analogs would produce distinct C-O and aromatic proton signals, aiding in structural confirmation .

- Bioactivity Trends : Sulfonamides () exhibit higher solubility and target affinity than nitriles, implying that this compound may require derivatization (e.g., hydrolysis to carboxylic acid) for pharmaceutical use .

- Synthetic Challenges : The ethoxymethyl group’s steric bulk could hinder synthetic accessibility compared to smaller substituents in indole derivatives ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.